4-Amino-3-chlorobenzonitrile
Overview
Description
4-Amino-3-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a chlorine atom at the third position on the benzene ring. This compound is widely used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-cyanoaniline using N-chlorosuccinimide in acetonitrile at 60°C . Another method involves the reaction of 3-chloro-4-nitrobenzonitrile with a reducing agent to convert the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under an inert atmosphere to prevent unwanted side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products:
Oxidation: 4-Nitro-3-chlorobenzonitrile.
Reduction: 4-Amino-3-chlorobenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-chlorobenzonitrile has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Amino-3-bromobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- 4-Amino-3-fluorobenzonitrile
Comparison: 4-Amino-3-chlorobenzonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom’s electron-withdrawing nature influences the compound’s nucleophilicity and electrophilicity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-amino-3-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREVCMGFYSUYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334186 | |
Record name | 4-Amino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21803-75-8 | |
Record name | 4-Amino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the Silver(I) complex with 4-Amino-3-chlorobenzonitrile contribute to its antibacterial activity?
A1: While the exact mechanism of antibacterial action is not detailed in the paper [], the study reveals that this compound acts as a ligand, coordinating with Silver(I) to form a 1-D zigzag chain structure []. This complex, denoted as [Ag(L2)(NO3)] where L2 represents the this compound ligand, exhibited the most potent antibacterial activity among the tested complexes against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. It's important to note that further research is needed to elucidate the specific interactions between this silver complex and bacterial targets to fully understand its mechanism of action.
Q2: What spectroscopic data is available for characterizing this compound and its Silver(I) complex?
A2: The research utilizes IR and 1H NMR spectroscopy to characterize both the free ligand and the synthesized Silver(I) complex []. While the specific spectroscopic data is not presented in the abstract, this information suggests that researchers can employ these techniques to confirm the identity and purity of the synthesized compounds. Additionally, single-crystal X-ray diffraction was used to determine the crystal structure of the complex, providing detailed insights into its three-dimensional arrangement [].
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